
8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine is a heterocyclic compound belonging to the benzazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring, with chlorine atoms attached to specific positions. Benzazepines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine typically involves the cyclization of appropriate precursors. One common method includes the condensation of benzodiazepines with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions. This one-pot condensation process leads to the formation of imidazobenzodiazepine intermediates, which can be further transformed into the desired benzazepine compound .
Industrial Production Methods: Industrial production of this compound may involve scalable methods that ensure high yield and purity. Improved processes have been developed to minimize the number of synthetic steps and reduce the formation of by-products. These methods often utilize isocyanide reagents and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chlorine atoms or other positions on the benzazepine ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in various substituted benzazepine derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Benzazepine derivatives, including this compound, have been investigated for their potential therapeutic effects, such as anxiolytic, anticonvulsant, and antipsychotic activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to benzodiazepine receptors, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This interaction can lead to various pharmacological effects, including sedation, muscle relaxation, and anxiolysis .
Comparison with Similar Compounds
Midazolam: An imidazobenzodiazepine with similar pharmacological properties, used as an anesthetic and sedative.
Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects, commonly prescribed for anxiety disorders.
Climazolam: Another imidazobenzodiazepine with sedative and hypnotic properties
Uniqueness: 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine stands out due to its specific substitution pattern and unique chemical structure. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
81078-25-3 |
|---|---|
Molecular Formula |
C16H11Cl2NO |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
8-chloro-1-(2-chlorophenyl)-2-oxido-3H-2-benzazepin-2-ium |
InChI |
InChI=1S/C16H11Cl2NO/c17-12-8-7-11-4-3-9-19(20)16(14(11)10-12)13-5-1-2-6-15(13)18/h1-8,10H,9H2 |
InChI Key |
CMIISQCJRYGUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C=C(C=C2)Cl)C(=[N+]1[O-])C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


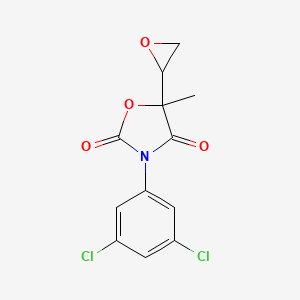
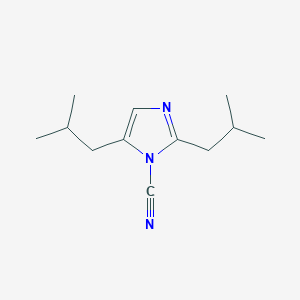
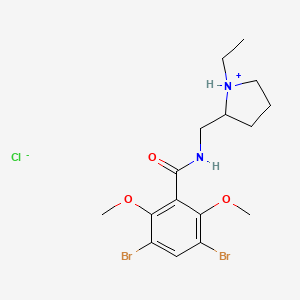
![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
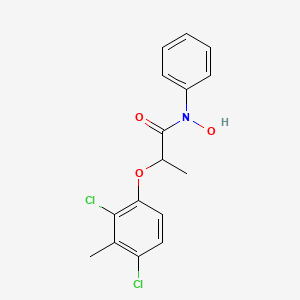
![N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14415010.png)
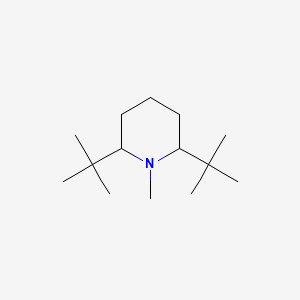
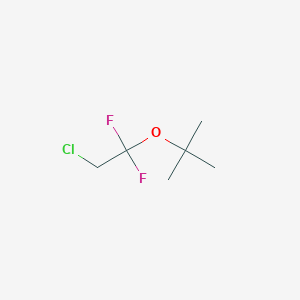
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)

![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)
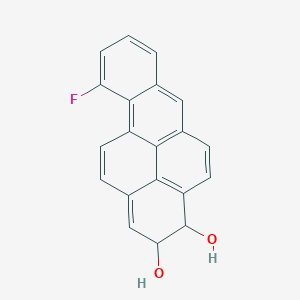
![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
